

# Toxicological Profile of Pyriofenone for Risk Assessment: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Pyriofenone*

Cat. No.: *B131606*

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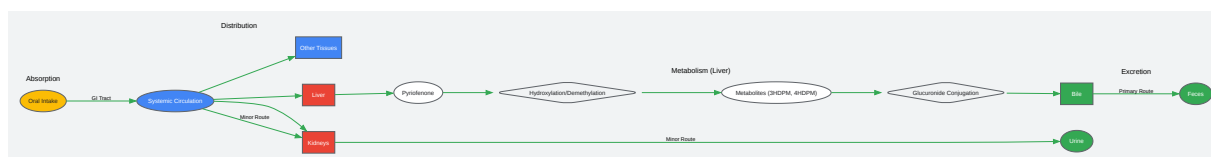
## Introduction

**Pyriofenone** is a systemic fungicide belonging to the aryl phenyl ketone class. It is primarily used to control powdery mildew on a variety of crops.[1] This technical guide provides a comprehensive overview of the toxicological profile of **Pyriofenone**, intended to support risk assessment for researchers, scientists, and drug development professionals. The information herein is a synthesis of data from regulatory agency evaluations and scientific studies, focusing on quantitative toxicological endpoints, experimental methodologies, and relevant biological pathways.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that **Pyriofenone** is rapidly absorbed and subsequently excreted, primarily through the feces via biliary excretion.[2] The metabolism of **Pyriofenone** involves hydroxylation and demethylation, followed by glucuronide conjugation. The major metabolites identified are 3HDPM-glucuronide and 4HDPM-glucuronide in bile.[2] Unchanged **Pyriofenone** is a major component found in feces.[2] The highest tissue concentrations of radioactivity following administration were observed in the liver and kidneys.[2]

Below is a diagram illustrating the ADME pathway of **Pyriofenone** in rats.



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**Caption:** ADME pathway of **Pyriofenone** in rats.

## Acute Toxicity

**Pyriofenone** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3]  
[4] It is not a skin irritant or sensitizer and is minimally irritating to the eyes.[5][6]

Study Type	Species	Route	Endpoint	Value (mg/kg bw or mg/L)	Toxicity Category	Reference
Acute Oral	Rat	Oral	LD50	> 2000	III	<a href="#">[1]</a> <a href="#">[6]</a>
Acute Dermal	Rat	Dermal	LD50	> 2000	III	<a href="#">[1]</a> <a href="#">[6]</a>
Acute Inhalation	Rat	Inhalation	LC50	> 5.18	IV	<a href="#">[6]</a>
Eye Irritation	Rabbit	Ocular	-	Minimally Irritating	IV	<a href="#">[5]</a> <a href="#">[6]</a>
Dermal Irritation	Rabbit	Dermal	-	Non-irritating	IV	<a href="#">[6]</a>
Dermal Sensitization	Mouse	Dermal	-	Not a sensitizer	-	<a href="#">[6]</a>

Experimental Protocols: Acute toxicity studies are generally conducted in accordance with OECD Test Guidelines. For example, the acute oral toxicity study (OECD 425) typically involves administering the test substance to a small number of rats at a limit dose of 2000 mg/kg body weight.[\[7\]](#) Animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Dermal and inhalation studies follow similar principles, adapted for the specific route of exposure.

## Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in rats, mice, and dogs have identified the liver, kidneys, and cecum as the primary target organs.[\[1\]](#)[\[8\]](#)

Study Type	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Subchronic Oral	Rat	90-day	61	150	Increased cecum weight.[1] [8]	[1][8]
Chronic Oral	Rat	2-year	9.1	46	Increased incidence of chronic nephropathy in females.[1] [8]	[1][8]

Experimental Protocols: Chronic toxicity studies, such as the 2-year rat study (OECD 452), involve the daily administration of the test substance in the diet to groups of male and female rats.[9] Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues.

## Carcinogenicity

**Pyriofenone** is classified as "Not Likely to be Carcinogenic to Humans" by the U.S. EPA.[10] [11] This conclusion is based on the lack of evidence of carcinogenicity in long-term studies in both rats and mice.[11][12]

Study Type	Species	Duration	Result	Reference
Carcinogenicity	Rat	2-year	No evidence of carcinogenicity. [12]	[12]
Carcinogenicity	Mouse	78-week	No evidence of carcinogenicity. [12]	[12]

Experimental Protocols: Carcinogenicity bioassays (e.g., OECD 451) are long-term studies, typically lasting 18-24 months in mice and 24 months in rats.[9] The design is similar to chronic toxicity studies but with a primary focus on the detection of neoplastic lesions.

## Genotoxicity

**Pyriofenone** has been tested in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[2][8]

Assay Type	Test System	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	<i>S. typhimurium</i> & <i>E. coli</i>	Negative	[2]
In vitro Mammalian Chromosome Aberration Test	Chinese Hamster Ovary (CHO) cells	Negative	[2]
In vitro Mammalian Cell Gene Mutation Test	Mouse Lymphoma L5178Y cells	Negative	[2]
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	Negative	[2]

Experimental Protocols: The standard battery of genotoxicity tests follows OECD guidelines.[13] The Ames test (OECD 471) assesses the ability of a substance to induce mutations in bacterial strains.[13] In vitro mammalian cell assays (e.g., OECD 473 for chromosome aberrations) evaluate chromosomal damage in cultured mammalian cells.[14] The in vivo micronucleus test (OECD 474) assesses chromosomal damage in the bone marrow of rodents.

## Reproductive and Developmental Toxicity

**Pyriofenone** did not show evidence of reproductive toxicity in a two-generation study in rats.[2] No developmental toxicity was observed in rats, and in rabbits, abortions were noted at a high

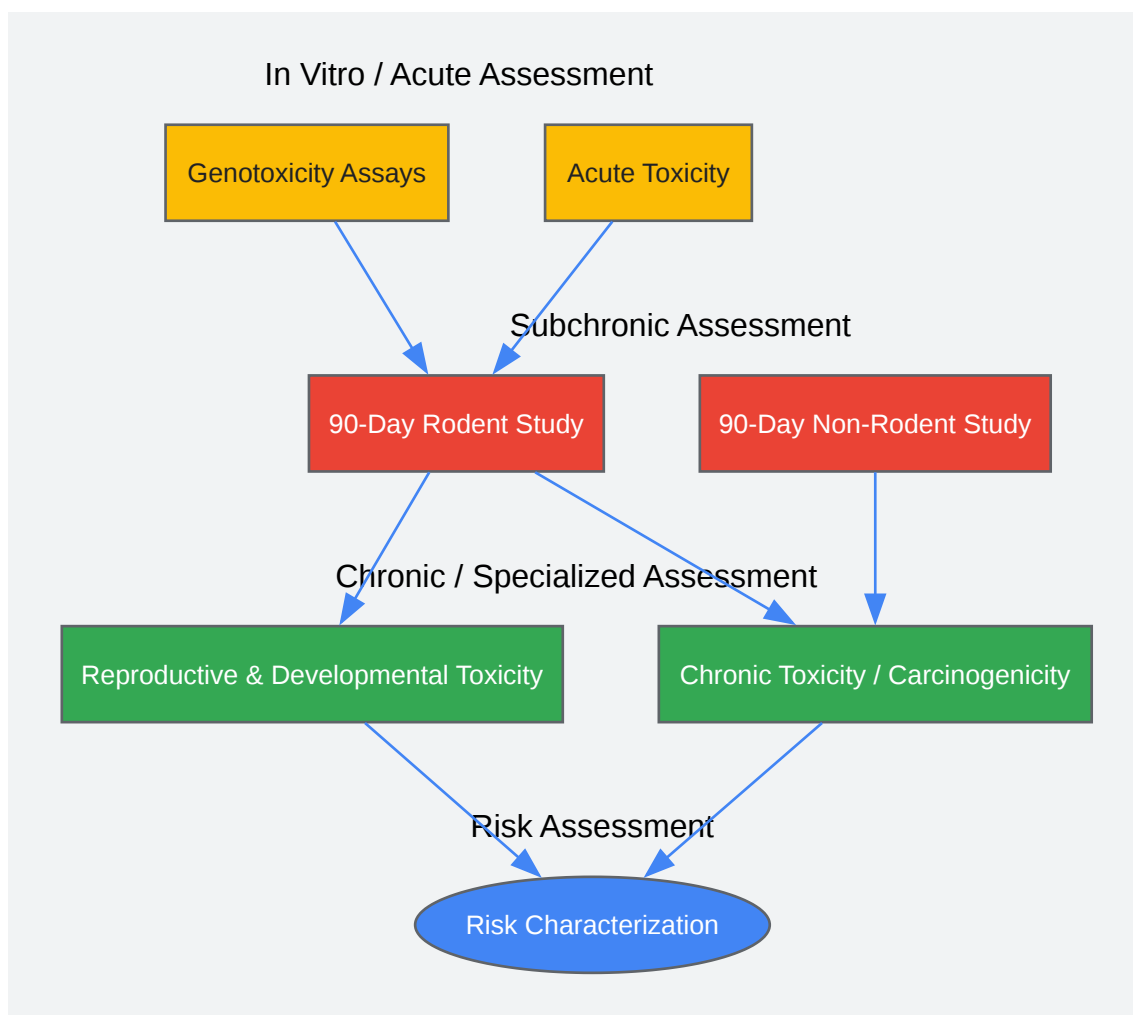
dose that also caused maternal toxicity.[1][11] There was no evidence of increased susceptibility of fetuses or offspring.[10]

Study Type	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects	Reference
Two- Generation Reproduction	Rat	Parental: 47.8, Offspring: 257, Reproductive: 257	Parental: 257	Altered hematological parameters and changes in organ weights in parental animals.	[2]
Developmental	Rat	Maternal: 30, Developmental: 1000 (highest dose tested)	Maternal: 300	Increased liver and cecum weights in dams.	[2]
Developmental	Rabbit	Maternal & Developmental: 1000 (highest dose tested)	-	Abortions at 300 mg/kg/day were associated with maternal toxicity.[1][11]	[1][2][11]

Experimental Protocols: The two-generation reproductive toxicity study (OECD 416) involves exposing male and female rats to the test substance for two generations.[15] Endpoints evaluated include reproductive performance of the parental animals and the growth, viability, and development of the offspring. Developmental toxicity studies (OECD 414) involve dosing pregnant animals during the period of organogenesis and examining the dams and fetuses for adverse effects.[16]

## Experimental and Assessment Workflows

The toxicological evaluation of a substance like **Pyriofenone** follows a structured workflow, beginning with fundamental tests and progressing to more complex, long-term studies.



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**Caption:** Generalized workflow for toxicological risk assessment.

## Conclusion

**Pyriofenone** demonstrates a low order of acute toxicity and is not genotoxic or carcinogenic in rodent studies. The primary target organs upon repeated exposure are the liver, kidneys, and cecum. No primary reproductive or developmental toxicity has been identified at doses that are not maternally toxic. The established No Observed Adverse Effect Levels (NOAELs) from the comprehensive toxicological database are utilized by regulatory agencies to establish

acceptable daily intakes and to conduct human health risk assessments. This technical guide provides a foundational understanding of the toxicological profile of **Pyriofenone** for informed decision-making in research and professional settings.

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